N-(3-nitrophenyl)-4-tosylbutanamide
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Overview
Description
N-(3-nitrophenyl)-4-tosylbutanamide is an organic compound characterized by the presence of a nitrophenyl group and a tosyl group attached to a butanamide backbone
Mechanism of Action
Target of Action
For instance, compounds containing a nitrophenyl group have been reported to inhibit kynurenine 3-monooxygenase (KMO)
Mode of Action
The nitrophenyl group may play a crucial role in these interactions .
Biochemical Pathways
For example, inhibitors of KMO, a potential target of N-(3-nitrophenyl)-4-tosylbutanamide, can affect the kynurenine pathway .
Pharmacokinetics
A related compound, 3,4-dimethoxy-n-(4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)thiazol-2-yl)benzenesulfonamide, has been studied for its pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-4-tosylbutanamide typically involves a multi-step process. One common method includes the nitration of a phenyl compound to introduce the nitro group, followed by the tosylation of a butanamide derivative. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and tosylation reactions. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: N-(3-nitrophenyl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the tosyl group can produce a variety of functionalized butanamides.
Scientific Research Applications
N-(3-nitrophenyl)-4-tosylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
N-(3-nitrophenyl)cinnamamide: Shares the nitrophenyl group but has a different backbone.
N-(4-nitrophenyl)butanamide: Similar structure but with the nitro group in a different position.
N-(3-nitrophenyl)-4-methylbutanamide: Similar structure with a methyl group instead of a tosyl group.
Uniqueness: N-(3-nitrophenyl)-4-tosylbutanamide is unique due to the combination of the nitrophenyl and tosyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(3-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-13-7-9-16(10-8-13)25(23,24)11-3-6-17(20)18-14-4-2-5-15(12-14)19(21)22/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDHCGSAMQKUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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